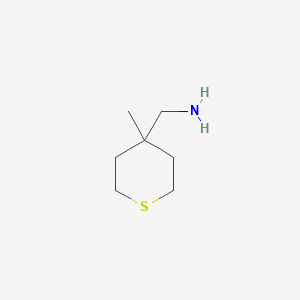
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine is an organic compound with the molecular formula C7H15NS It is a derivative of thiopyran, a sulfur-containing heterocycle, and features a methanamine group attached to the 4th position of the thiopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiopyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiopyran ring or the methanamine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
科学研究应用
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-Methyltetrahydro-2H-thiopyran-4-yl)methyl chloride: Similar structure but with a chloride group instead of a methanamine group.
属性
分子式 |
C7H15NS |
|---|---|
分子量 |
145.27 g/mol |
IUPAC 名称 |
(4-methylthian-4-yl)methanamine |
InChI |
InChI=1S/C7H15NS/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 |
InChI 键 |
FGZMGDHKFMIWJC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCSCC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


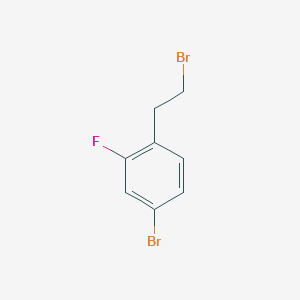
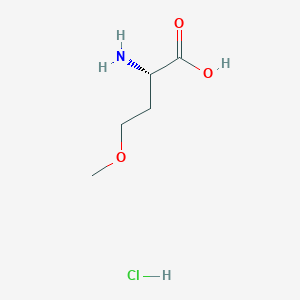
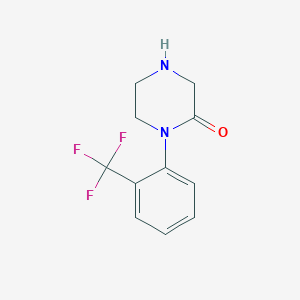
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753877.png)
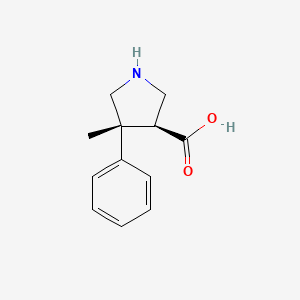
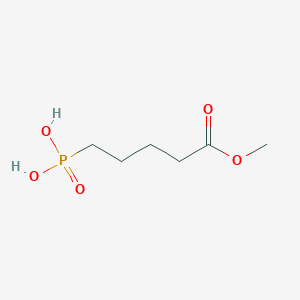
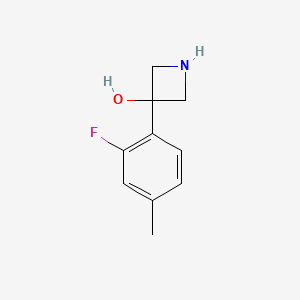
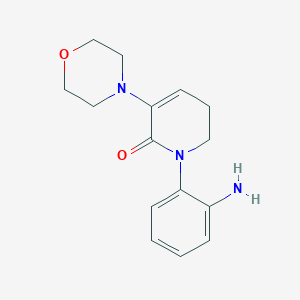
![(R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11753903.png)
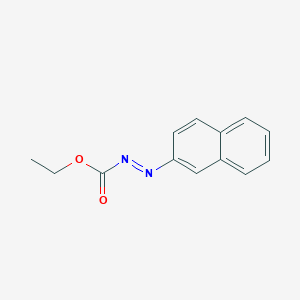
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11753920.png)
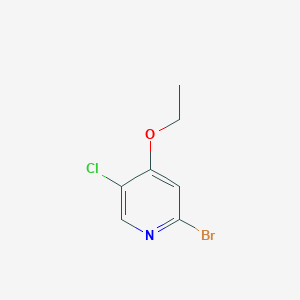
![[(3,4-Difluorophenyl)methyl]boronic acid](/img/structure/B11753940.png)
![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)
